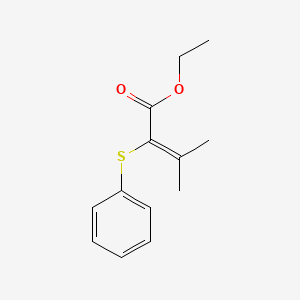
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate is an organic compound that belongs to the class of enoate esters. This compound is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a conjugated double bond. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate can be converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, free radical bromination can be used for substitution reactions at the benzylic position .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate involves its interaction with molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in transmetalation with palladium complexes, leading to the formation of new carbon–carbon bonds . The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the phenylsulfanyl group.
Ethyl methyl sulfone: Contains a sulfone group instead of a sulfanyl group.
Enoate esters: A broader class of compounds with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
80539-02-2 |
|---|---|
Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
ethyl 3-methyl-2-phenylsulfanylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-4-15-13(14)12(10(2)3)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
QIUYFXLAAZMGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















